molecular formula C18H14BrN3O3 B5822491 {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid

{4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid

Cat. No. B5822491
M. Wt: 400.2 g/mol
InChI Key: BSYBZDOJJOFUQO-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as QCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QCA is a synthetic compound that was first synthesized in 2005 by a group of researchers at the University of California, San Diego. Since then, QCA has been the subject of numerous studies and research projects, which have explored its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

{4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have a wide range of scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been used as a tool for the study of protein-ligand interactions, as well as for the development of new drugs for the treatment of various diseases. Additionally, {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has been used in the development of new materials for use in electronic devices, such as organic light-emitting diodes.

Mechanism of Action

The mechanism of action of {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid is not yet fully understood, but it is believed to involve the chelation of zinc ions. {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to bind to zinc ions with high affinity, which leads to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of zinc ions in biological systems, and to study the role of zinc in various biological processes.
Biochemical and Physiological Effects:
{4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases that involve oxidative stress, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its high selectivity for zinc ions, which makes it a valuable tool for the study of zinc-related biological processes. Additionally, {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid is that it may not be suitable for use in certain biological systems, due to its potential toxicity.

Future Directions

There are several future directions for the study of {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid, including its use as a tool for the study of zinc-related diseases, such as prostate cancer and Alzheimer's disease. Additionally, {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid may be useful in the development of new drugs for the treatment of these diseases, as well as for the development of new materials for use in electronic devices. Further research is needed to fully understand the mechanism of action of {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid, and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid involves the reaction of 8-hydroxyquinoline with 4-bromo-2-nitrophenol in the presence of potassium carbonate and dimethylformamide. The resulting compound is then reduced to the corresponding amine using sodium dithionite, followed by the reaction with ethyl chloroacetate to form the final product, {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid. This synthetic method has been widely used in the production of {4-bromo-2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid, and has been optimized to produce high yields of the compound.

properties

IUPAC Name

2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c19-14-6-7-16(25-11-17(23)24)13(9-14)10-21-22-15-5-1-3-12-4-2-8-20-18(12)15/h1-10,22H,11H2,(H,23,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBZDOJJOFUQO-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=C(C=CC(=C3)Br)OCC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC(=C3)Br)OCC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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